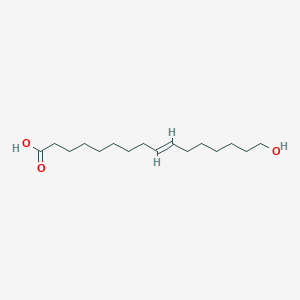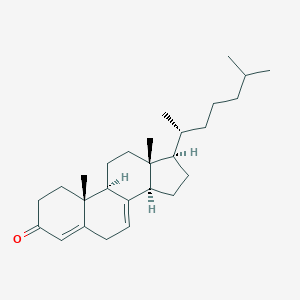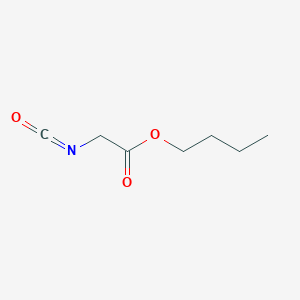
Butyl isocyanatoacetate
説明
Butyl isocyanatoacetate is a chemical compound that is a derivative of isocyanic acid and is used as a precursor in the synthesis of various biologically active substances, including fungicides, preservatives, and insecticides. It is part of a broader class of isocyanates, which are known for their reactivity and application in the production of personal care products and other chemicals .
Synthesis Analysis
The synthesis of butyl isocyanatoacetate can be achieved through several methods. One such method involves the thermolysis of carbamates, which is a process that can be catalyzed to improve yield and reduce the required temperature. This method has been demonstrated to produce butyl isocyanate with a yield of 49% using a laboratory setup that includes a gas flow reactor . Another synthesis route is the electropolymerization of n-butyl isocyanate, which results in the formation of high molecular weight poly(n-butyl isocyanate) .
Molecular Structure Analysis
The molecular structure of butyl isocyanatoacetate is related to that of tert-butyl isocyanate, which has been studied using gas electron diffraction. The structure of tert-butyl isocyanate features a non-rigid molecule with a large-amplitude torsional motion of the tert-butyl group. The nitrogen bond angle in tert-butyl isocyanate is similar to that in other alkyl isocyanates and is unaffected by steric interactions . This information can provide insights into the structural characteristics of butyl isocyanatoacetate.
Chemical Reactions Analysis
Butyl isocyanatoacetate, like other isocyanates, is highly reactive and can participate in a variety of chemical reactions. For instance, t-butyl isocyanide has been shown to interact with methyl compounds of various metals, leading to the formation of insertion products. This demonstrates the reactivity of isocyanides with metal compounds, which could be relevant for the reactivity of butyl isocyanatoacetate . Additionally, isocyanates are known to be involved in multicomponent chemistry, which is a powerful tool for synthesizing biochemically relevant compounds such as peptides and nitrogen heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of butyl isocyanatoacetate are not explicitly detailed in the provided papers. However, the properties of isocyanates, in general, include being highly reactive chemicals that can react with a variety of functional groups, including alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively. The electropolymerization study of n-butyl isocyanate suggests that isocyanates can undergo polymerization under certain conditions, which is indicative of their chemical behavior . The thermal stability and reactivity of butyl isocyanatoacetate can be inferred from the synthesis methods, which involve temperatures ranging from 200 to 450 °C .
科学的研究の応用
1. Precursor for Biologically Active Substances
Butyl isocyanatoacetate, particularly butyl isocyanate, is a precursor for the production of various biologically active substances. These include fungicides, preservatives, insecticides, and personal care products. The non-catalytic thermal decomposition of N-alkylcarbamates to form alkylisocyanates, such as butylisocyanate, is a key process in these applications (Dashkin et al., 2019).
2. Diagnostic Tool for Occupational Asthma
Butyl isocyanate has been used in studies for diagnosing occupational asthma. A study developed equipment, GenaSIC, which can generate various agents, including butyl isocyanate, for assessing the feasibility of its use in patients investigated for occupational asthma (Caron et al., 2010).
3. In Chemical Synthesis and Catalysis
Butyl isocyanatoacetate plays a role in chemical synthesis and catalysis. For example, a study explored the use of butyl-3-methylimidazolium chloroaluminate ionic liquid as a catalyst in the Pechmann condensation, demonstrating its efficiency and potential in chemical syntheses (Potdar et al., 2001).
4. Environmental and Occupational Safety Analysis
Studies have also focused on the environmental and occupational safety aspects of isocyanates, including butyl isocyanate. For instance, research has been conducted on the efficiency of different solvents in sampling isocyanates for analysis, which is crucial for ensuring safety in environments where these chemicals are used (Wu et al., 1997).
5. Biomedical Research
In the biomedical field, butyl isocyanate has been studied for its interaction with biological molecules. A study investigated the binding of n-butyl isocyanide, a derivative of butyl isocyanate, to human hemoglobin, contributing to the understanding of hemoglobin's structure and function (Huestis & Raftery, 1972).
Safety And Hazards
Butyl isocyanatoacetate is classified as a combustible liquid and can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
butyl 2-isocyanatoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-3-4-11-7(10)5-8-6-9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZSOGJUEUFCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066152 | |
| Record name | Butyl isocyanatoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl isocyanatoacetate | |
CAS RN |
17046-22-9 | |
| Record name | Butyl 2-isocyanatoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17046-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl isocyanatoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017046229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl isocyanatoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-isocyanato-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl isocyanatoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl isocyanatoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL ISOCYANATOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVM3W9Q955 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)
![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)

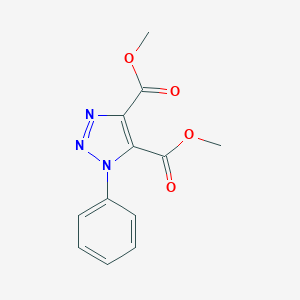
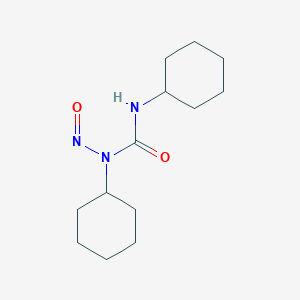
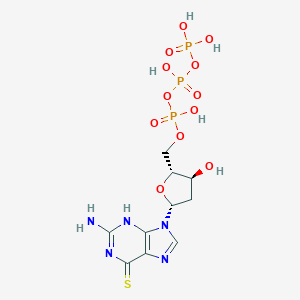
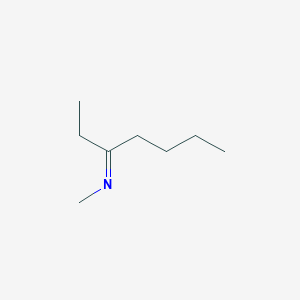

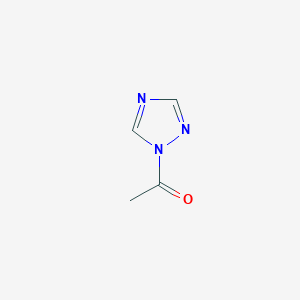
![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)
